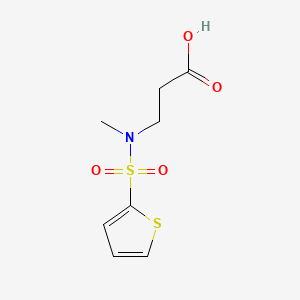
N-methyl-N-(2-thienylsulfonyl)-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-thienylsulfonyl)-beta-alanine is an organic compound with a complex structure that includes a thienylsulfonyl group attached to a beta-alanine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-thienylsulfonyl)-beta-alanine typically involves the reaction of beta-alanine with N-methyl-N-(2-thienylsulfonyl)amine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production costs and environmental impact.
化学反应分析
Types of Reactions
N-methyl-N-(2-thienylsulfonyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The thienylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce thiol derivatives.
科学研究应用
N-methyl-N-(2-thienylsulfonyl)-beta-alanine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of N-methyl-N-(2-thienylsulfonyl)-beta-alanine involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Some compounds similar to N-methyl-N-(2-thienylsulfonyl)-beta-alanine include:
- N-methyl-N-(2-thienylsulfonyl)glycine
- N-methyl-N-(2-thienylsulfonyl)alanine
- N-methyl-N-(2-thienylsulfonyl)valine
Uniqueness
This compound is unique due to its specific structure and the presence of the thienylsulfonyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C8H11NO4S2 |
|---|---|
分子量 |
249.3 g/mol |
IUPAC 名称 |
3-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid |
InChI |
InChI=1S/C8H11NO4S2/c1-9(5-4-7(10)11)15(12,13)8-3-2-6-14-8/h2-3,6H,4-5H2,1H3,(H,10,11) |
InChI 键 |
ZMGHVOIXBNVDAS-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC(=O)O)S(=O)(=O)C1=CC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



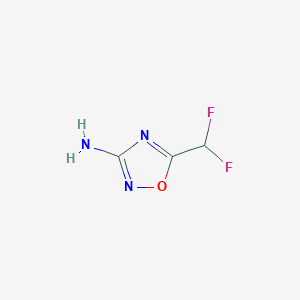
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]acetamide](/img/structure/B13365030.png)
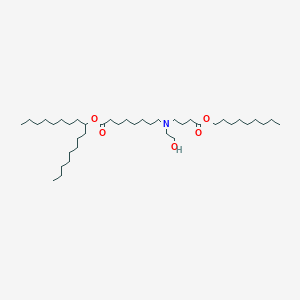
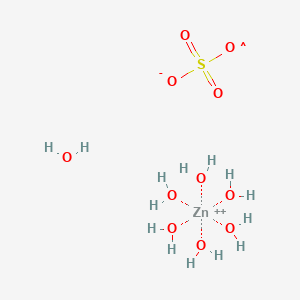
![1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365048.png)
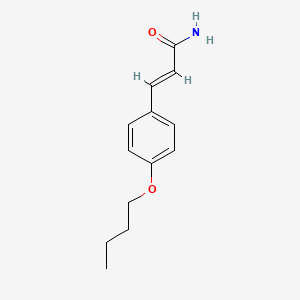
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B13365056.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B13365057.png)
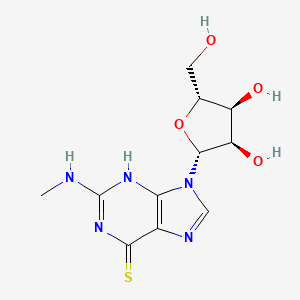
![Ethyl 3-amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13365072.png)
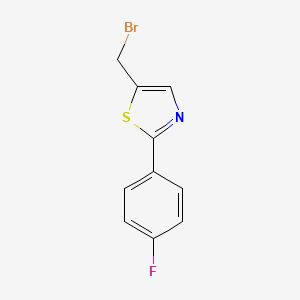
![N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N'-phenylurea](/img/structure/B13365080.png)
![1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365095.png)
